N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride

Description

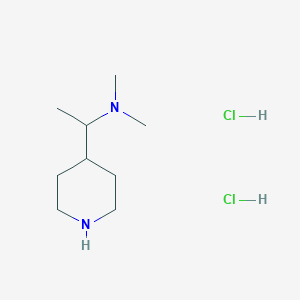

N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride is a tertiary amine compound featuring a piperidine ring substituted with a dimethylaminoethyl group. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical applications . The compound’s structure (C9H20N2·2HCl) includes a 4-piperidinyl moiety linked to an ethanamine backbone with N,N-dimethyl substitutions. This configuration is critical for interactions with biological targets, such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(11(2)3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYXYTWKQIACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes involves the reaction of N,N-dimethyl-1-(4-piperidinyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the compound is often produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and solvents, and the reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-1-(4-piperidinyl)-1-ethanone.

Reduction: Formation of N,N-dimethyl-1-(4-piperidinyl)-1-ethanamine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride is widely used in scientific research due to its versatile properties:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

N,N-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine Dihydrochloride

- Structural Differences : Incorporates a methoxy group (-OCH3) attached via a methylene bridge to the piperidine ring .

- Physicochemical Properties : The methoxy group increases molecular weight (C10H24Cl2N2O vs. C9H20Cl2N2) and may reduce lipophilicity compared to the target compound.

- Biological Implications : The ether linkage could alter binding affinity to receptors due to steric or electronic effects .

N-Benzyl-N-methyl-2-(4-piperidinyl)-1-ethanamine Dihydrochloride

N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride

Pethidine Hydrochloride

- Structural Differences : Piperidine ring with an ester and phenyl group, forming an opioid scaffold .

- Biological Activity: Binds to µ-opioid receptors, whereas the target compound’s dimethylaminoethyl group may interact with adrenergic or cholinergic systems .

- Pharmacokinetics : Ester group in pethidine increases metabolic susceptibility compared to the stable amine linkage in the target compound .

Tabulated Comparison of Key Properties

Key Findings from Research

- Dimethylamino Group Impact: In imidazothiazole derivatives, N,N-dimethylation improved IC50 values (1.2 µM vs. 1.4 µM for non-methylated analogs), suggesting enhanced receptor affinity .

- Salt Form Solubility : Dihydrochloride salts (e.g., tetramethyl-p-phenylenediamine) are favored in reagents due to high solubility, a property shared by the target compound .

- Structural Flexibility : Substitutions like benzyl () or methoxy () groups modulate lipophilicity and target engagement, highlighting the target compound’s adaptability in drug design .

Biological Activity

N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the chemical formula and is often encountered in its dihydrochloride salt form. Its structure includes a dimethylamino group attached to a piperidine ring, which is critical for its biological activity. The synthesis of this compound typically involves multi-step processes that ensure high purity suitable for laboratory applications .

Analgesic Properties

Research indicates that this compound possesses analgesic properties akin to other piperidine derivatives. It interacts with various neurotransmitter systems, suggesting applications in pain management . A comparative analysis of similar compounds highlights their unique binding affinities and pharmacological effects:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| N,N-Dimethyl-2-(4-piperidinyl)ethanamine dihydrochloride | Similar dimethylamino group; different position | Potentially different pharmacological effects |

| 1-(4-Piperidinyl)-N,N-dimethylmethanamine | Contains a methanamine backbone | May exhibit distinct receptor interactions |

| N-Methyl-4-piperidinol | Hydroxyl group instead of dimethylamino | Different solubility and reactivity profile |

These compounds share structural similarities but may differ significantly in their biological activities, emphasizing the distinctiveness of this compound .

Neurotransmitter Interaction

The compound's interaction studies have focused on its binding affinity to neurotransmitter receptors. It has been shown to influence pathways involved in pain perception and mood regulation. For instance, it may act as an agonist or antagonist at specific receptor sites, contributing to its analgesic and potential anxiolytic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Pain Management : A study demonstrated that the compound effectively reduced pain responses in animal models, indicating its potential as an analgesic agent. The mechanisms involved may include modulation of pain pathways through receptor interactions .

- Mood Regulation : Another investigation highlighted the compound's effects on mood-related neurotransmitters, suggesting a role in treating mood disorders. The results showed significant changes in behavioral assays indicative of anxiolytic effects .

- Antimicrobial Activity : While primarily noted for analgesic properties, some derivatives have exhibited antimicrobial activity against various bacterial strains, further expanding their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.